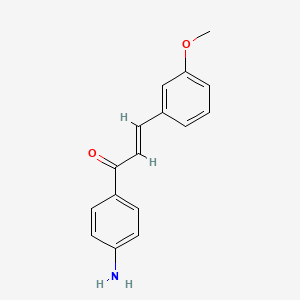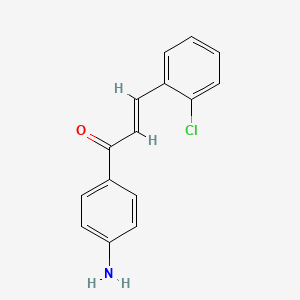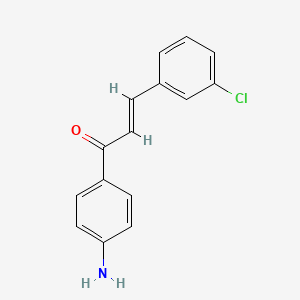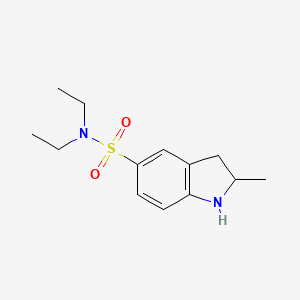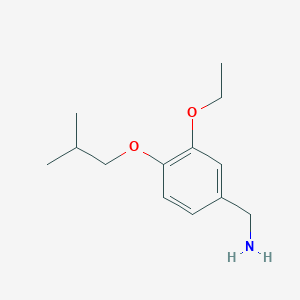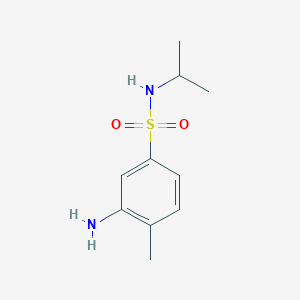![molecular formula C15H15NO5S B3174295 [(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid CAS No. 952901-05-2](/img/structure/B3174295.png)
[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid
Overview
Description
Methylsulfonyl(2-phenoxyphenyl)amino]-acetic acid, or MPA, is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. MPA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. It is also used in the production of polymers, polyurethanes, and other materials. MPA is a versatile compound that has been used in a wide range of applications in the scientific research field.
Scientific Research Applications
MPA is widely used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a substrate in enzyme-catalyzed reactions, as a surfactant in aqueous systems, and as a reactant in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
MPA acts as a nucleophile in a variety of organic reactions, including nucleophilic substitutions, additions, and eliminations. It can also act as a base in acid-catalyzed reactions and as an acid in base-catalyzed reactions. In addition, MPA can act as a ligand in coordination chemistry, forming coordination complexes with transition metals.
Biochemical and Physiological Effects
MPA has been used in a variety of biochemical and physiological studies, including studies of enzyme kinetics and protein structure. It has been used to study the structure and function of enzymes, as well as the effects of drugs on enzymes and other proteins. MPA has also been used to study the effects of drugs on the cardiovascular system, the respiratory system, and the nervous system.
Advantages and Limitations for Lab Experiments
MPA is a versatile compound that has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also stable, non-toxic, and non-volatile, making it safe to use in laboratory experiments. Additionally, MPA is soluble in a variety of solvents, making it easy to use in a variety of reactions.
However, there are some limitations to using MPA in laboratory experiments. It is not very soluble in some solvents, such as dichloromethane, and it is not very stable in the presence of acids or bases. Additionally, MPA is not very soluble in water, making it difficult to use in aqueous systems.
Future Directions
MPA has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include its use in the synthesis of pharmaceuticals and other organic compounds, its use as a catalyst in polymerization reactions, its use as a ligand in coordination chemistry, and its use as a substrate in enzyme-catalyzed reactions. Additionally, MPA could be used in the study of drug effects on the cardiovascular system, the respiratory system, and the nervous system. Furthermore, MPA could be used to study the structure and function of enzymes and other proteins, as well as the effects of drugs on enzymes. Finally, MPA could be used in the development of new and more efficient synthetic methods.
properties
IUPAC Name |
2-(N-methylsulfonyl-2-phenoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)13-9-5-6-10-14(13)21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVWZFYOVHDXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)

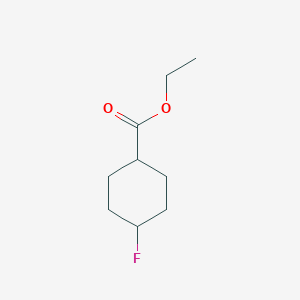
![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)
![Morpholine, 4-[(2-chloro-5-nitrophenyl)methyl]-](/img/structure/B3174253.png)
